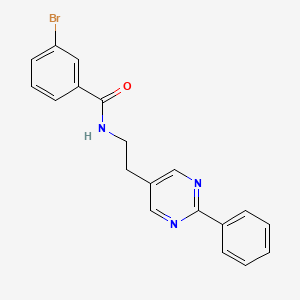

3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFODCCIXJBYYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acyl Chloride Intermediate

The most direct route to 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves the reaction of 3-bromobenzoyl chloride with 2-(2-phenylpyrimidin-5-yl)ethylamine (Figure 1). This method leverages classical acylation chemistry, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.

Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoyl chloride (CAS 1711-09-7) serves as the acylating agent and is typically prepared by treating 3-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with yields exceeding 85%. Excess thionyl chloride is removed via distillation, leaving the acyl chloride as a pale-yellow liquid.

Preparation of 2-(2-Phenylpyrimidin-5-yl)ethylamine

The amine component, 2-(2-phenylpyrimidin-5-yl)ethylamine, is synthesized through a palladium-catalyzed coupling of 5-bromopyrimidine with styrene derivatives, followed by reduction of the resulting nitrile or nitro intermediate. For instance, Suzuki-Miyaura coupling of 5-bromo-2-phenylpyrimidine with vinylboronic acid yields 2-(2-phenylpyrimidin-5-yl)ethylene, which is subsequently hydrogenated to the ethylamine.

Acylation Reaction

In a representative procedure, 3-bromobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-(2-phenylpyrimidin-5-yl)ethylamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM at 0°C. The reaction mixture is warmed to room temperature and stirred for 12–16 hours. Workup involves sequential washing with dilute HCl (to remove excess acyl chloride), saturated NaHCO₃, and brine, followed by purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1). Typical yields range from 65% to 78%, contingent on the purity of the amine precursor.

Table 1: Optimization of Acylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Toluene |

| Base | Triethylamine | DIPEA | Pyridine |

| Temperature (°C) | 25 | 0→25 | 40 |

| Yield (%) | 72 | 68 | 58 |

Key findings:

Coupling Reagent-Mediated Synthesis

For laboratories avoiding acyl chlorides, carbodiimide-based coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enable direct amide formation from 3-bromobenzoic acid and the ethylamine derivative.

EDCl/HOBt Method

A mixture of 3-bromobenzoic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and 2-(2-phenylpyrimidin-5-yl)ethylamine (1.0 equiv) in DMF is stirred at room temperature for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization from ethanol. Yields of 60–70% are typical, with minor side products arising from premature HOBt activation.

HATU-Driven Coupling

Superior yields (up to 82%) are achieved using HATU (1.1 equiv) and N,N-diisopropylethylamine (2.5 equiv) in DCM. This method minimizes racemization and is scalable to multigram quantities.

Table 2: Comparison of Coupling Reagents

| Reagent | Solvent | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl | DMF | HOBt | 24 | 65 |

| HATU | DCM | DIPEA | 12 | 82 |

| DCC | THF | DMAP | 18 | 58 |

Solid-Phase Synthesis and High-Throughput Approaches

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis of this compound. Wang resin-bound 3-bromobenzoic acid is treated with HATU and the ethylamine derivative in DMF, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 85% purity without chromatography, though scalability remains challenging.

Characterization and Analytical Data

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound with a unique structure that is being explored for applications in medicinal chemistry. It features a bromine substituent and a phenylpyrimidine moiety, potentially contributing to its biological activity. The compound belongs to the class of benzamides and contains a halogenated aromatic compound and a pyrimidine derivative.

Synthesis

this compound is synthesized through the reaction of 3-bromobenzoyl chloride with 2-(2-phenylpyrimidin-5-yl)ethylamine, using a base like triethylamine in organic solvents such as dichloromethane. The reaction usually occurs at room temperature over several hours to allow the amide bond to form. Purification is crucial for a high yield and purity of the final product.

Molecular Structure and Properties

The molecular formula of this compound is C19H16BrN3O, and its molecular weight is approximately 382.3 g/mol. The compound includes a bromine atom attached to a benzene ring, linked by an ethyl chain to a phenylpyrimidine structure. While specific physical properties like boiling and melting points, and density, are not readily available, the compound is stable under standard laboratory conditions. It is also reactive towards nucleophiles because of the bromine atom. The solubility profile of the compound in various solvents is relevant for its practical applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to certain enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the binding affinity or specificity of the compound. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide and related compounds:

| Compound Name | Substituents (Benzamide) | Linker/Aromatic Group | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Biological Target |

|---|---|---|---|---|---|---|

| This compound | 3-Bromo | 2-Phenylpyrimidin-5-yl | 1 (estimated) | 5 (estimated) | 5 (estimated) | Kinases (hypothesized) |

| ZINC33268577 | 3-Bromo | 4-Methyl-3-(pyrido-pyrimidinylmethoxy) | 1 | 5 | 5 | VEGFR-2 (predicted) |

| ZINC1162830 | 2-Chlorophenoxy | 3-(1,3-Dioxo-isoindolyl) | 1 | 5 | 7 | VEGFR-2 (predicted) |

| 3-Bromo-N-[2-(2-fluorophenyl)ethyl]-5-formylbenzamide | 3-Bromo, 5-Formyl | 2-Fluorophenyl | 1 | 4 | 4 | PI3Kα (demonstrated) |

| Rip-D (2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide) | 2-Hydroxy | 3,4-Methoxyphenyl | 2 | 4 | 4 | Not specified |

| 5-((3-Bromo-2,6-dimethoxybenzamide)methyl)-5-hydroxy-1-ethyl-2-pyrrolidone | 3-Bromo, 2,6-Dimethoxy | Pyrrolidone-hydroxyethyl | 2 | 6 | 7 | Not specified |

Key Observations :

- H-Bond Capacity: The target compound’s single H-bond donor and five acceptors align with ZINC33268577 and ZINC1162830, which are predicted VEGFR-2 inhibitors. This contrasts with tivozanib (reference in ), which has two donors and seven acceptors, suggesting reduced polarity in the analogs .

- Rotational Flexibility : The pyrimidinyl-ethyl linker likely confers moderate flexibility (estimated 5 rotatable bonds), similar to ZINC33268577 but less than ZINC1162830 (7 bonds). Reduced flexibility may enhance binding specificity .

- Substituent Effects : Bromine at the 3-position is conserved in ZINC33268577 and the target compound, while fluorophenyl (–3) or methoxyphenyl () linkers alter electronic properties and steric bulk .

Physicochemical Data

- Melting Points : Rip-D (96°C) and the pyrrolidone derivative () have higher melting points than brominated analogs, likely due to hydrogen bonding from hydroxyl/methoxy groups .

- Solubility and LogP : The pyrrolidone derivative () exhibits improved aqueous solubility (LogP ~2.1) compared to brominated benzamides (estimated LogP >3.0), suggesting trade-offs between lipophilicity and bioavailability .

Biological Activity

3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom , a phenylpyrimidine moiety , and a benzamide group . This unique combination contributes to its biological activity, particularly in targeting specific molecular pathways.

The mechanism of action for this compound involves:

- Target Interaction : The phenylpyrimidine moiety can bind to various enzymes or receptors, modulating their activity. This interaction is crucial for its potential anticancer effects.

- Enhanced Binding Affinity : The presence of the bromine atom may enhance the compound's binding affinity to its targets, increasing its efficacy in biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzamide derivatives have shown cytotoxicity against leukemia and solid tumor cells, suggesting that this compound may also possess similar properties .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Molt-3 Leukemia | <6.5 | S-phase arrest |

| Benzamide Derivative A | Solid Tumor Cells | <10 | Induces apoptosis |

| Benzamide Derivative B | Breast Cancer | <5 | Inhibits cell cycle progression |

Antiviral Activity

In addition to its anticancer properties, there is potential for antiviral applications. The compound may interact with viral proteins, inhibiting their function and thereby reducing viral replication. This aspect is currently under investigation and could lead to new antiviral therapies.

Case Studies

- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity in vitro. The results indicated promising antiproliferative effects against several cancer cell lines, warranting further investigation into its mechanism of action.

- Structure–Activity Relationship Studies : Research focusing on related compounds has established a structure–activity relationship that highlights the importance of the bromine atom and the phenylpyrimidine structure in enhancing biological activity. These insights can guide future modifications to optimize therapeutic efficacy .

Applications in Drug Development

The compound serves as a valuable building block in medicinal chemistry for developing new drug candidates targeting cancer and viral infections. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug discovery programs aimed at creating more effective therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.